molecular formula C22H22N6O3 B2830431 N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide CAS No. 881082-48-0

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

Cat. No.: B2830431
CAS No.: 881082-48-0
M. Wt: 418.457
InChI Key: GJXVTQNRWHIBMF-UHFFFAOYSA-N
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Description

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzohydrazide moiety, which is often associated with various pharmacological properties.

Preparation Methods

The synthesis of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide typically involves multiple steps. One common synthetic route includes the following steps :

    Hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the conversion of ethyl 5-amino-1H-pyrazole-4-carboxylates to the corresponding carboxylic acids.

    Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.

    Treatment with substituted anilines: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the reactions .

Chemical Reactions Analysis

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide has several scientific research applications:

Comparison with Similar Compounds

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide lies in its specific substitution pattern and the presence of the benzohydrazide moiety, which contributes to its distinct pharmacological properties.

Properties

IUPAC Name

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-13-5-7-16(9-14(13)2)28-21-17(11-25-28)20(23-12-24-21)26-27-22(29)15-6-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXVTQNRWHIBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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